molecular formula C25H21N3O6 B5915339 5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione

5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione

Cat. No. B5915339
M. Wt: 459.4 g/mol
InChI Key: KGCCZDLCVYWKTI-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione, commonly known as ENBPI, is a chemical compound that has drawn significant attention in scientific research. ENBPI is a derivative of imidazolidinedione, a class of compounds that has shown potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of ENBPI is not fully understood. However, it is believed that ENBPI exerts its therapeutic effects through multiple pathways, including the inhibition of protein kinases and the modulation of transcription factors. ENBPI has also been shown to interact with various receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
ENBPI has been shown to have various biochemical and physiological effects. In cancer research, ENBPI has been shown to induce apoptosis by activating caspase-3 and caspase-9. ENBPI has also been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF). In diabetes research, ENBPI has been shown to improve glucose tolerance by increasing glucose uptake in skeletal muscle and adipose tissue. ENBPI has also been shown to improve insulin sensitivity by increasing the expression of PPARγ. In neurodegenerative disorder research, ENBPI has been shown to protect against oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). ENBPI has also been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ENBPI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. ENBPI has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using ENBPI in lab experiments. ENBPI has limited solubility in water, which can make it difficult to administer in vivo. ENBPI also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for ENBPI research. In cancer research, ENBPI could be further studied to determine its effectiveness in combination with other chemotherapeutic agents. In diabetes research, ENBPI could be further studied to determine its effectiveness in reducing insulin resistance in humans. In neurodegenerative disorder research, ENBPI could be further studied to determine its effectiveness in preventing the progression of neurodegenerative diseases. Additionally, further research could be conducted to determine the optimal dosage and administration route for ENBPI in vivo.

Synthesis Methods

ENBPI can be synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-nitrobenzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 2,4-thiazolidinedione to yield ENBPI. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

ENBPI has shown potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, ENBPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, ENBPI has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, ENBPI has been shown to protect against oxidative stress and neuroinflammation.

properties

IUPAC Name

(5E)-5-[[3-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c1-2-33-23-15-17(11-12-22(23)34-16-18-7-6-10-20(13-18)28(31)32)14-21-24(29)27(25(30)26-21)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,26,30)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCCZDLCVYWKTI-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione

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